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Compound of Interest

Compound Name: Amino-PEG8-Amine

Cat. No.: B605471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

utilization of Amino-PEG8-Amine as a versatile crosslinking agent in peptide chemistry. This

homobifunctional linker, featuring two primary amine groups separated by a hydrophilic eight-

unit polyethylene glycol (PEG) spacer, offers a valuable tool for creating complex biomolecules

with enhanced properties.[1][2][3] The hydrophilic nature of the PEG spacer can improve the

solubility and pharmacokinetic properties of the resulting conjugates.[1][4]

This document covers three key applications: the synthesis of Antibody-Drug Conjugates

(ADCs), the construction of Proteolysis Targeting Chimeras (PROTACs), and the formation of

peptide-based hydrogels.

Application: Antibody-Drug Conjugate (ADC)
Synthesis
Amino-PEG8-Amine can be utilized as a component of a linker system to conjugate a

cytotoxic drug to a monoclonal antibody (mAb). While Amino-PEG8-Amine itself is a

homobifunctional linker, it can be incorporated into a heterobifunctional linker design prior to

antibody conjugation. This section outlines a general two-part strategy where Amino-PEG8-
Amine is first functionalized with a payload and then activated for conjugation to an antibody.
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Experimental Protocol: Two-Part ADC Synthesis
Strategy
Part 1: Synthesis of Drug-Linker Conjugate

This part of the protocol describes the conjugation of a drug containing a carboxylic acid group

to one of the amine groups of Amino-PEG8-Amine.

Materials:

Amino-PEG8-Amine

Carboxylic acid-containing drug

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC) with N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

DIPEA (N,N-Diisopropylethylamine)

Reaction vessel

Stirring apparatus

Reverse-phase HPLC for purification

Procedure:

Activation of Drug: In a reaction vessel, dissolve the carboxylic acid-containing drug (1

equivalent) in anhydrous DMF or DMSO.

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the

carboxylic acid. Stir at room temperature for 15-30 minutes.

Conjugation to Amino-PEG8-Amine: In a separate vessel, dissolve Amino-PEG8-Amine
(1.2 equivalents) in anhydrous DMF or DMSO.
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Add the Amino-PEG8-Amine solution to the activated drug solution.

Add DIPEA (2-3 equivalents) to raise the pH to 7.2-7.5 for efficient amine coupling.

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

Monitoring and Purification: Monitor the reaction progress by LC-MS.

Once the reaction is complete, purify the drug-linker conjugate by reverse-phase HPLC.

Lyophilize the purified product and store it at -20°C or below, protected from light and

moisture.

Part 2: Conjugation of Drug-Linker to Antibody

This part of the protocol requires the introduction of a thiol-reactive group to the remaining

amine of the drug-linker conjugate, followed by conjugation to a reduced antibody.

Materials:

Purified Drug-Linker Conjugate from Part 1

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar

heterobifunctional crosslinker

Monoclonal Antibody (mAb)

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)

Quenching solution (e.g., N-acetylcysteine)

Size-exclusion chromatography (SEC) column for purification

Procedure:

Maleimide Activation of Drug-Linker: Dissolve the drug-linker conjugate in a suitable buffer

(e.g., PBS pH 7.2).
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Add a molar excess of SMCC to the solution to react with the remaining primary amine,

introducing a maleimide group.

Incubate for 1-2 hours at room temperature.

Purify the maleimide-activated drug-linker using a desalting column.

Antibody Reduction: Prepare the antibody at a concentration of 1-10 mg/mL in conjugation

buffer.

Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution to reduce interchain

disulfide bonds.

Incubate at 37°C for 30-90 minutes.

Remove the excess reducing agent using a desalting column, exchanging the buffer with

fresh, degassed conjugation buffer.

Conjugation: Add the maleimide-activated drug-linker to the reduced antibody solution at a

molar ratio of 5-10 fold excess of the drug-linker to the antibody.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching and Purification: Quench the reaction by adding an excess of N-acetylcysteine.

Purify the final ADC using a size-exclusion chromatography (SEC) column.

Quantitative Data Summary
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Parameter Typical Value/Range Reference

Molar Ratio (Drug:Amino-

PEG8-Amine)
1:1.2

Molar Ratio (EDC/NHS:Drug) 1.5:1

Reaction pH (Amine Coupling) 7.2 - 7.5

Molar Ratio

(TCEP/DTT:Antibody)
10-20:1

Molar Ratio (Drug-

Linker:Antibody)
5-10:1

Experimental Workflow for ADC Synthesis

Part 1: Drug-Linker Synthesis

Part 2: Antibody Conjugation
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Application: PROTAC Synthesis
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Amino-PEG8-Amine serves as a flexible and hydrophilic linker to connect a target protein-

binding ligand (warhead) and an E3 ligase-binding ligand. The length and composition of the

linker are critical for the formation of a stable ternary complex and subsequent target protein

degradation.

General Protocol for PROTAC Synthesis
This protocol describes a general approach for synthesizing a PROTAC using Amino-PEG8-
Amine, assuming one ligand has a carboxylic acid and the other has a functional group that

can be converted to an amine-reactive species.

Materials:

Amino-PEG8-Amine

Target Protein Ligand (with a carboxylic acid)

E3 Ligase Ligand (with a reactive group for coupling)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF

Reaction vessel

Stirring apparatus

Reverse-phase HPLC for purification

Procedure:

Step 1: Conjugation of First Ligand to Amino-PEG8-Amine:

Dissolve the target protein ligand (with carboxylic acid, 1 equivalent) and Amino-PEG8-
Amine (1.1 equivalents) in anhydrous DMF.
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Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

Stir the reaction at room temperature for 2-4 hours.

Monitor the reaction by LC-MS.

Purify the resulting ligand-linker conjugate by reverse-phase HPLC.

Step 2: Conjugation of Second Ligand:

The purified ligand-linker conjugate from Step 1 will have a free amine group.

The second ligand (E3 ligase ligand) should have a reactive group such as an NHS ester

or a carboxylic acid that can be activated.

If the second ligand has a carboxylic acid, repeat the activation and coupling procedure

described in Step 1.

If the second ligand has an NHS ester, dissolve it and the ligand-linker conjugate in DMF

with DIPEA and stir at room temperature.

Monitor the formation of the final PROTAC product by LC-MS.

Purify the final PROTAC using reverse-phase HPLC.

Quantitative Data Summary
Parameter Typical Value/Range Reference

Molar Ratio (Ligand 1:Amino-

PEG8-Amine)
1:1.1 General Practice

Molar Ratio (HATU:Ligand 1) 1.2:1

Molar Ratio (DIPEA:Ligand 1) 2:1

Reaction Time 4-12 hours

PROTAC Synthesis Workflow
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Caption: General workflow for PROTAC synthesis.

Application: Peptide Hydrogel Formation
Amino-PEG8-Amine can act as a crosslinker to form hydrogels with peptides containing

reactive groups such as NHS esters. This approach allows for the creation of biocompatible

and biodegradable hydrogels with potential applications in drug delivery and tissue

engineering.

Experimental Protocol for Peptide-PEG Hydrogel
Formation
This protocol is adapted from a method for forming hydrogels from lysine-containing peptides

and NHS-terminated PEGs and can be conceptually reversed for peptides with NHS esters and

the amine-terminated PEG linker.

Materials:

Peptide with terminal NHS ester groups

Amino-PEG8-Amine

Deionized (DI) water

Phosphate-Buffered Saline (PBS, 2x concentration)
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Vials or molds for gel formation

Procedure:

Peptide Solution Preparation: Dissolve the NHS-ester functionalized peptide in DI water to a

desired concentration (e.g., 2 mg of peptide in 50 µL of DI water).

Crosslinker Solution Preparation: Dissolve Amino-PEG8-Amine in 2x PBS to a desired

concentration (e.g., 1 mg of linker in 50 µL of 2x PBS).

Hydrogel Formation: Mix the peptide solution and the crosslinker solution in a 1:1 volume

ratio.

Gently vortex or pipette to mix thoroughly.

Allow the mixture to stand at room temperature. Gel formation can be examined by a vial

inversion method. The gelation time will depend on the concentration of the peptide and

crosslinker.

Quantitative Data Summary
Parameter Example Value Reference

Peptide Concentration
4 wt% in DI water (before

mixing)

Crosslinker Concentration
2 wt% in 2x PBS (before

mixing)
Adapted from

Final Peptide Concentration 2 wt% Calculated

Final Crosslinker

Concentration
1 wt% Calculated

Reaction pH Neutral (from PBS)

Peptide Hydrogel Formation Workflow
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Caption: Workflow for peptide-PEG hydrogel formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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